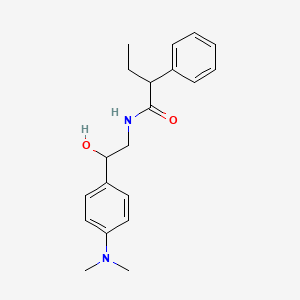
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenylbutanamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a dimethylamino group, a hydroxyethyl group, and a phenylbutanamide backbone, making it a versatile molecule in various chemical reactions and applications.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors . The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells.
Mode of Action
It’s plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, including those involved in signal transduction, metabolic processes, and cellular response to stimuli .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters .
Result of Action
Based on the properties of similar compounds, it could potentially influence cellular processes such as signal transduction, gene expression, and metabolic pathways .
Action Environment
The action, efficacy, and stability of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenylbutanamide can be influenced by various environmental factors. These include the pH and polarity of the environment, the presence of other molecules, and temperature . For instance, the polarity of the environment can affect the compound’s solubility and therefore its bioavailability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-(dimethylamino)benzaldehyde, which is then subjected to a condensation reaction with 2-phenylbutanamide under basic conditions. The resulting intermediate undergoes a reduction reaction to introduce the hydroxyethyl group, followed by purification steps to isolate the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the starting materials are combined under controlled temperatures and pressures. Catalysts and solvents are used to optimize the yield and purity of the product. The process is monitored using techniques such as gas chromatography and mass spectrometry to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the amide or aromatic ring.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of N-(2-(4-(dimethylamino)phenyl)-2-oxoethyl)-2-phenylbutanamide.
Reduction: Formation of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenylbutanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenylbutanamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in assays to investigate enzyme activity or receptor binding due to its structural features.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. They may act as potential drug candidates for treating various conditions, given their ability to interact with specific biological targets.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenylacetamide
- N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenylpropionamide
Uniqueness
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetics or binding affinities, making it a valuable molecule for targeted applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-4-18(15-8-6-5-7-9-15)20(24)21-14-19(23)16-10-12-17(13-11-16)22(2)3/h5-13,18-19,23H,4,14H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLAKCYGGIQFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
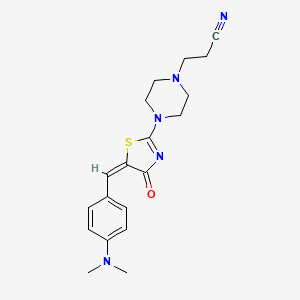
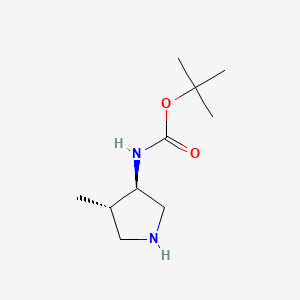
![5-Methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2975156.png)
![2-cyclohexyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2975157.png)
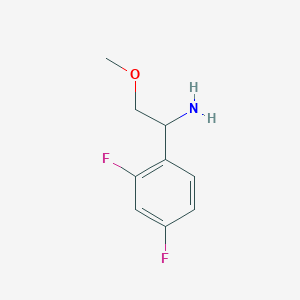
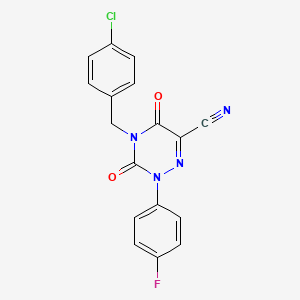
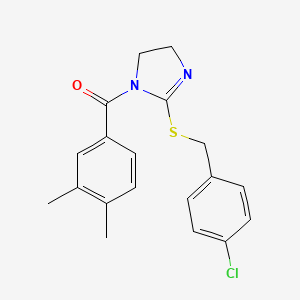
![2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2975162.png)
![2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B2975163.png)
![2-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2975166.png)
![3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2975167.png)
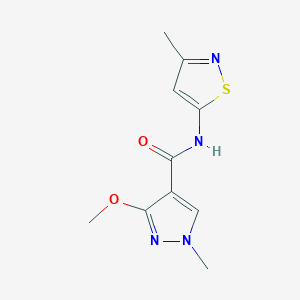
![N-(5-chloro-2-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2975169.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2975171.png)
